molecular formula C18H20N2 B8758892 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline

3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline

Cat. No. B8758892
M. Wt: 264.4 g/mol
InChI Key: OOXPNIOUQDUXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)CC(=O)c2c(ncc3[nH]c4ccccc4c23)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][C:2]1([CH3:21])[CH2:3][C:4](=[O:20])[c:5]2[c:6]3[c:7]([c:8]([CH3:12])[n:9][c:10]2[CH2:11]1)[nH:13][c:14]1[cH:15][cH:16][cH:17][cH:18][c:19]31.[CH3:22][C:23]1([CH3:24])[CH2:25][c:26]2[n:27][cH:28][c:29]3[nH:30][c:31]4[cH:32][cH:33][cH:34][cH:35][c:36]4[c:37]3[c:38]2[C:39](=[O:40])[CH2:41]1.[CH3:42][c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1>>[CH3:1][C:2]1([CH3:21])[CH2:3][CH2:4][c:5]2[c:6]3[c:7]([c:8]([CH3:12])[n:9][c:10]2[CH2:11]1)[nH:13][c:14]1[cH:15][cH:16][cH:17][cH:18][c:19]31

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1nc2c(c3c1[nH]c1ccccc13)C(=O)CC(C)(C)C2
Name
CC1(C)CC(=O)c2c(ncc3[nH]c4ccccc4c23)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)CC(=O)c2c(ncc3[nH]c4ccccc4c23)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
Cc1nc2c(c3c1[nH]c1ccccc13)CCC(C)(C)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.